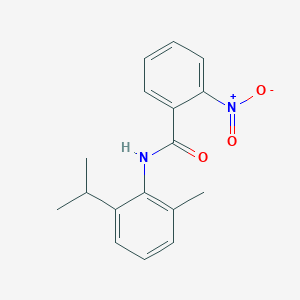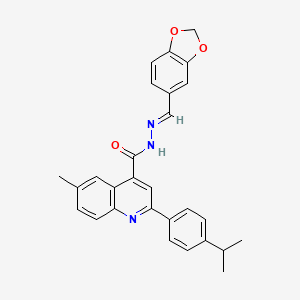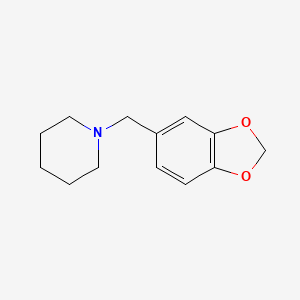
1-(1,3-benzodioxol-5-ylmethyl)piperidine
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)piperidine, also known as Safrole-4-methylpiperidine or PMK-4-methylpiperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound is a derivative of safrole, a natural organic compound found in various plants, and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Nitric Oxide Formation Inhibition
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been identified as potent and selective inhibitors of nitric oxide (NO) formation. These compounds show high potency and selectivity in inhibiting NO formation in human cell assays, suggesting potential applications in diseases where NO formation is a key factor (Wei et al., 2007).
Corrosion Inhibition
Piperine derivatives, including those containing the 1-(1,3-benzodioxol-5-ylmethyl)piperidine structure, have been studied for their interactions with iron surfaces. These compounds have shown potential as green corrosion inhibitors, offering environmentally friendly solutions for protecting metal surfaces (Belghiti et al., 2018).
Anti-Fatigue Effects
Benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have shown significant anti-fatigue effects in animal models. These compounds have been found to enhance swimming endurance in mice, indicating potential applications in fatigue management (Wu et al., 2014).
Cyclooxygenase Inhibition
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine has been studied for its potential in inhibiting cyclooxygenases, enzymes involved in prostaglandin release. The compound has shown promising results in docking studies, suggesting its use in developing COX family inhibitors (Karunakar et al., 2014).
Insecticidal Activity
Certain derivatives of 1-(1,3-benzodioxol-5-ylmethyl)piperidine have been identified as potent insecticidal agents. These compounds have shown toxicity against larvae of harmful insects, indicating their potential as bioactive agents in pest control (Siddiqui et al., 2004).
Antitumor and Antibacterial Activity
Piperine, a derivative of 1-(1,3-benzodioxol-5-ylmethyl)piperidine, has demonstrated antitumor and antibacterial activities. These properties suggest its potential in developing treatments for various cancers and bacterial infections (Das et al., 2007).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14(7-3-1)9-11-4-5-12-13(8-11)16-10-15-12/h4-5,8H,1-3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIEALSZIRMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperonylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
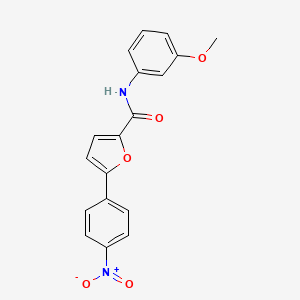
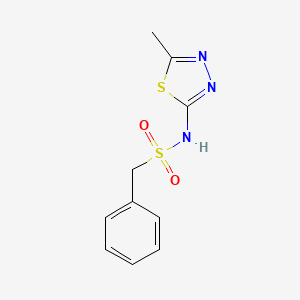

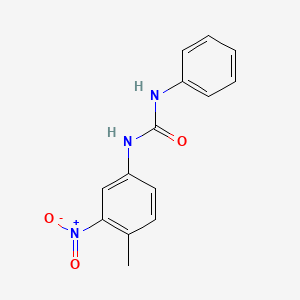
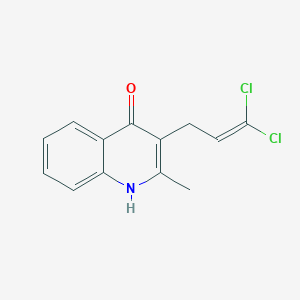
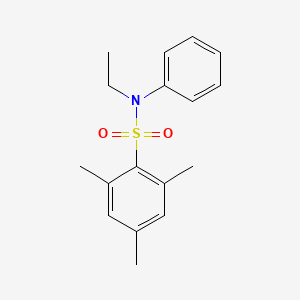
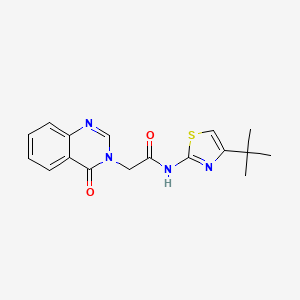
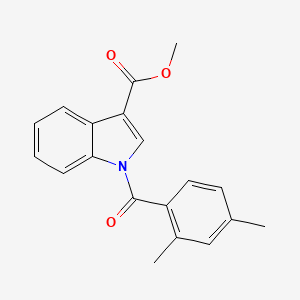
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
